Phenyl 2-chlorobenzoate Phenyl 2-chlorobenzoate
Brand Name: Vulcanchem
CAS No.: 41998-16-7
VCID: VC19653645
InChI: InChI=1S/C13H9ClO2/c14-12-9-5-4-8-11(12)13(15)16-10-6-2-1-3-7-10/h1-9H
SMILES:
Molecular Formula: C13H9ClO2
Molecular Weight: 232.66 g/mol

Phenyl 2-chlorobenzoate

CAS No.: 41998-16-7

Cat. No.: VC19653645

Molecular Formula: C13H9ClO2

Molecular Weight: 232.66 g/mol

* For research use only. Not for human or veterinary use.

Phenyl 2-chlorobenzoate - 41998-16-7

Specification

CAS No. 41998-16-7
Molecular Formula C13H9ClO2
Molecular Weight 232.66 g/mol
IUPAC Name phenyl 2-chlorobenzoate
Standard InChI InChI=1S/C13H9ClO2/c14-12-9-5-4-8-11(12)13(15)16-10-6-2-1-3-7-10/h1-9H
Standard InChI Key RBKABBZAJGDBFA-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Cl

Introduction

Chemical Identity and Molecular Characteristics

Phenyl 2-chlorobenzoate belongs to the class of substituted phenyl benzoates, with systematic IUPAC nomenclature designating it as phenyl 2-chlorobenzoate. Its molecular formula, C₁₃H₉ClO₂, corresponds to a molecular weight of 232.66 g/mol . The compound’s structure comprises a 2-chlorobenzoate group esterified to a phenyl ring, resulting in a planar aromatic system with partial polarity due to the electronegative chlorine atom and ester oxygen.

Structural Isomerism and Comparative Analysis

The positional isomer phenyl 4-chlorobenzoate (CAS 1871-38-1) shares the same molecular formula but differs in the chlorine substituent’s location on the benzoate ring . This structural variation influences properties such as melting point, solubility, and reactivity. For instance, the ortho-chlorine in phenyl 2-chlorobenzoate introduces steric hindrance near the ester group, potentially altering its hydrolysis kinetics compared to the para-isomer.

Synthesis and Manufacturing

Conventional Esterification Methods

Phenyl 2-chlorobenzoate is typically synthesized via acid-catalyzed esterification between 2-chlorobenzoic acid and phenol. A modified approach involves activating the carboxylic acid as an acid chloride (2-chlorobenzoyl chloride) before reacting it with phenol in the presence of a base such as pyridine . This method enhances reaction efficiency and yield by mitigating side reactions.

Representative Reaction:

2-Chlorobenzoic acid+Thionyl chloride2-Chlorobenzoyl chloride+SO2+HCl\text{2-Chlorobenzoic acid} + \text{Thionyl chloride} \rightarrow \text{2-Chlorobenzoyl chloride} + \text{SO}_2 + \text{HCl} 2-Chlorobenzoyl chloride+PhenolBasePhenyl 2-chlorobenzoate+HCl\text{2-Chlorobenzoyl chloride} + \text{Phenol} \xrightarrow{\text{Base}} \text{Phenyl 2-chlorobenzoate} + \text{HCl}

Advanced Catalytic Strategies

Recent advancements employ transition metal catalysts to streamline synthesis. For example, palladium and copper-based systems facilitate coupling reactions under milder conditions, as demonstrated in related benzoate derivatives . These methods reduce energy input and improve selectivity, particularly for sterically hindered substrates.

Structural and Crystallographic Insights

Molecular Geometry

X-ray crystallography of analogous compounds, such as 2-chloro-6-fluorophenyl 4-chlorobenzoate, reveals a dihedral angle of 49.96° between the aromatic rings . This torsional strain arises from steric interactions between substituents, suggesting that phenyl 2-chlorobenzoate may adopt a similar non-planar conformation to minimize repulsion between the ortho-chlorine and ester oxygen.

Intermolecular Interactions

In the solid state, weak hydrogen bonds (C–H···O) and halogen interactions (C–H···Cl) stabilize the crystal lattice . These interactions influence melting behavior and solubility, with the chlorine atom acting as both a hydrogen bond acceptor and a participant in van der Waals forces.

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight232.66 g/mol
Boiling Point (est.)320–340°C (decomposes)
LogP (Partition Coeff.)~3.5 (predicted)

Applications in Organic and Medicinal Chemistry

Pharmaceutical Intermediate

Phenyl 2-chlorobenzoate serves as a precursor to bioactive molecules. For example, Schiff base derivatives incorporating this moiety exhibit antimicrobial and antitumor activities . The chlorine atom enhances lipophilicity, aiding cell membrane penetration in drug candidates.

Material Science

In polymer chemistry, the compound acts as a photoactive crosslinker due to its UV absorption characteristics. Its ester group participates in radical-initiated polymerization, forming networks with tailored mechanical properties.

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